molecular formula C6H6ClNO3 B14247322 [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride CAS No. 477559-01-6

[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride

Cat. No.: B14247322
CAS No.: 477559-01-6
M. Wt: 175.57 g/mol
InChI Key: NZARWJHEWZKCNQ-UHFFFAOYSA-N
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Description

[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride is a chemical compound with the molecular formula C6H6ClNO3. It is known for its reactivity and is used in various chemical synthesis processes. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride typically involves the reaction of 5-methyl-1,2-oxazole with acetyl chloride. The process is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Research into potential therapeutic agents often involves the use of this compound as a building block for drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is harnessed in synthetic chemistry to create a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride is unique due to its acetyl chloride functional group, which imparts distinct reactivity compared to other oxazole derivatives.

Properties

CAS No.

477559-01-6

Molecular Formula

C6H6ClNO3

Molecular Weight

175.57 g/mol

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl chloride

InChI

InChI=1S/C6H6ClNO3/c1-4-2-6(8-11-4)10-3-5(7)9/h2H,3H2,1H3

InChI Key

NZARWJHEWZKCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)OCC(=O)Cl

Origin of Product

United States

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